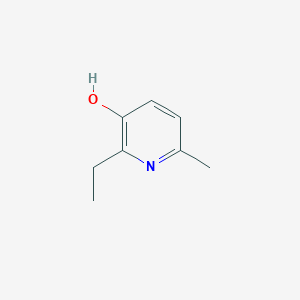

2-Etil-3-hidroxi-6-metilpiridina

Descripción general

Descripción

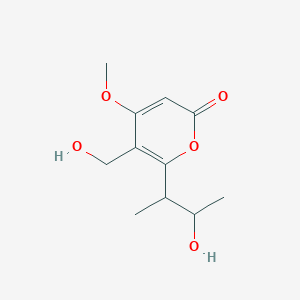

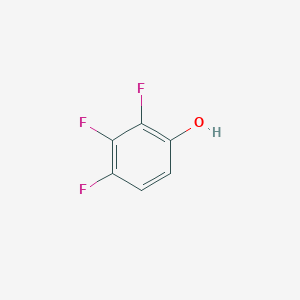

Emoxipina, también conocida como 2-etil-6-metil-3-hidroxipirida, es un compuesto químico con notables propiedades antioxidantes y protectoras de la membrana. Fue sintetizada por primera vez por L.D. Smirnov y K.M. Dumayev y ha sido estudiada y utilizada principalmente en Rusia . Emoxipina es conocida por sus posibles efectos terapéuticos, que incluyen acciones ansiolíticas, antiestresantes, antialcohólicas, anticonvulsivas, nootrópicas, neuroprotectoras y antiinflamatorias .

Aplicaciones Científicas De Investigación

Emoxipina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar los mecanismos antioxidantes y los efectos protectores de la membrana . En biología, se investiga la emoxipina por sus posibles efectos neuroprotectores y cardioprotectores . En medicina, se utiliza en el tratamiento de afecciones como la isquemia cerebral, el infarto de miocardio y las enfermedades neurodegenerativas . Además, emoxipina se utiliza en la industria por sus propiedades antioxidantes, que pueden ayudar a preservar la estabilidad de varios productos .

Mecanismo De Acción

Se cree que el mecanismo de acción de emoxipina implica sus efectos antioxidantes y protectores de la membrana. Emoxipina inhibe la oxidación de lípidos de biomembrana y aumenta la actividad de enzimas antioxidantes, como la superóxido dismutasa . También inhibe los radicales libres durante la síntesis de prostaglandinas catalizadas por ciclooxigenasa y lipooxigenasa . Emoxipina aumenta el contenido de lípidos polares y reduce la proporción de colesterol/fosfolípidos, lo que mejora la fluidez y la estabilidad de la membrana . Estos efectos contribuyen a sus propiedades neuroprotectoras y cardioprotectoras .

Análisis Bioquímico

Biochemical Properties

2-Ethyl-3-hydroxy-6-methylpyridine has been shown to interact with various enzymes and proteins. It has been found to have a protective effect on the cardiovascular system in a mouse myocardial ischemia model . This compound has been shown to suppress the lipid peroxidation process, exhibit antiradical activity, and inhibit the mitochondrial membrane-bound monoamine oxidase A (MAO-A) .

Cellular Effects

The effects of 2-Ethyl-3-hydroxy-6-methylpyridine on cells have been studied in various contexts. It has been found to have a protective effect against ischemia injury in cardiomyocytes . It also has a retinoprotective effect, preventing the development of ischemic injuries in the fundus and leading to an increase in the retinal microcirculation level .

Molecular Mechanism

The molecular mechanism of 2-Ethyl-3-hydroxy-6-methylpyridine involves its ability to release nitric oxide (NO) and prevent oxidative stress . It has been shown to interact with biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of 2-Ethyl-3-hydroxy-6-methylpyridine over time in laboratory settings have been studied. It has been found to have a protective effect against myocardial ischemia in mice, reducing the number of ischemic fibers and protecting cardiomyocytes against ischemia injury .

Dosage Effects in Animal Models

In animal models, the effects of 2-Ethyl-3-hydroxy-6-methylpyridine have been found to vary with different dosages. At a dose of 3.8 mg/kg, it has been found to have a retinoprotective effect, preventing the development of ischemic injuries in the fundus and leading to an increase in the retinal microcirculation level .

Métodos De Preparación

Emoxipina se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 2-metil-3-hidroxipirida con bromuro de etilo en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo típicamente bajo condiciones de reflujo, y el producto se purifica mediante recristalización . Los métodos de producción industrial para emoxipina implican rutas sintéticas similares, pero se optimizan para la producción a gran escala para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Emoxipina experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones incluyen varios derivados de emoxipina, que pueden exhibir diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Emoxipina a menudo se compara con otros compuestos similares, como la piridoxina (vitamina B6), reamberina y mexidol . Si bien todos estos compuestos comparten algunas similitudes estructurales, emoxipina es única en su amplio espectro de efectos farmacológicos y sus propiedades antioxidantes y protectoras de la membrana específicas . La piridoxina es conocida principalmente por su papel en el metabolismo, mientras que la reamberina y el mexidol también se utilizan por sus efectos antioxidantes y neuroprotectores . La combinación única de propiedades de emoxipina la hace particularmente efectiva en el tratamiento de una amplia gama de afecciones .

Propiedades

IUPAC Name |

2-ethyl-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGDYIGSCHWQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13258-59-8 (mono-hydrochloride) | |

| Record name | Emoxipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40178313 | |

| Record name | Emoxipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-75-2 | |

| Record name | Emoxipin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emoxipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emoxipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMOXYPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V247P5H4E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What evidence suggests that 2-Ethyl-3-hydroxy-6-methylpyridine could protect against retinal ischemia-reperfusion injury?

A1: Studies employing a rat model of retinal ischemia-reperfusion injury, induced by elevated intraocular pressure, have shown promising results. Administration of 2-Ethyl-3-hydroxy-6-methylpyridine led to significant improvements in retinal microcirculation, as measured by laser Doppler flowmetry [, ]. Furthermore, electroretinography revealed enhanced retinal function, evidenced by an increase in the b-wave amplitude and b/a coefficient [, ]. These findings suggest a potential protective effect against retinal damage caused by ischemia-reperfusion.

Q2: What are the proposed mechanisms behind the retinoprotective effects of 2-Ethyl-3-hydroxy-6-methylpyridine?

A2: Research suggests that 2-Ethyl-3-hydroxy-6-methylpyridine's retinoprotective action might involve the modulation of apoptosis-related pathways. Treatment with this compound in a rat model of retinal ischemia-reperfusion injury led to a significant downregulation of caspase-3, NF-κB p65, and p53 gene expression in the retina []. This downregulation suggests an anti-apoptotic effect, potentially contributing to the observed protection against retinal damage.

Q3: How does the efficacy of 2-Ethyl-3-hydroxy-6-methylpyridine compare to other compounds in preclinical models of retinal ischemia-reperfusion?

A3: Studies comparing 2-Ethyl-3-hydroxy-6-methylpyridine to emoxipine and taurine in a rat model of retinal ischemia-reperfusion injury showed that it might offer superior protection []. While all three compounds demonstrated some level of retinoprotection, 2-Ethyl-3-hydroxy-6-methylpyridine exhibited more pronounced improvements in retinal microcirculation, functional recovery (as assessed by electroretinography), and suppression of pro-apoptotic gene expression compared to the other two agents.

Q4: Is there evidence suggesting 2-Ethyl-3-hydroxy-6-methylpyridine might be beneficial for conditions beyond retinal ischemia?

A4: Yes, research indicates potential benefits for endothelial function. In a study using an L-NAME-induced model of endothelial dysfunction, 2-Ethyl-3-hydroxy-6-methylpyridine demonstrated a significant endothelioprotective effect, evidenced by a reduction in the coefficient of endothelial dysfunction []. This effect was even more pronounced than that observed with picamilon, another compound known for its potential benefits in similar conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)

![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)